3-(Piperidin-4-yl)benzoic acid

Descripción general

Descripción

“3-(Piperidin-4-yl)benzoic acid” is a chemical compound with the empirical formula C12H15NO2 . It is a solid substance and is used in early discovery research .

Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-yl)benzoic acid” consists of a piperidine ring attached to a benzoic acid group . The molecular weight of this compound is 205.26 .Physical And Chemical Properties Analysis

“3-(Piperidin-4-yl)benzoic acid” is a solid substance . It has a boiling point of 377.5°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

Targeted Protein Degradation

3-(Piperidin-4-yl)benzoic acid is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. This is particularly useful in cancer therapy where degradation of oncogenic proteins is desired .

Drug-Like Properties Optimization

The rigidity introduced by incorporating 3-(Piperidin-4-yl)benzoic acid into bifunctional protein degraders can affect the three-dimensional orientation and thus the formation of ternary complexes, which is crucial for optimizing drug-like properties .

Antipsychotic Agents

Derivatives of 3-(Piperidin-4-yl)benzoic acid have been found to be a privileged scaffold for atypical antipsychotic agents, showing high selectivity and potency as GlyT1 inhibitors, which are therapeutic targets for schizophrenia .

Anticancer Applications

Piperidine derivatives, including those related to 3-(Piperidin-4-yl)benzoic acid, are being explored for their potential use as anticancer agents due to their pharmacological properties .

Antiviral and Antimicrobial

These compounds are also being studied for their antiviral and antimicrobial activities, which could lead to new treatments for various infections .

Analgesic and Anti-inflammatory

The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for the development of new pain relief and anti-inflammatory drugs .

Anti-Alzheimer’s Disease

There is research into the use of piperidine derivatives for the treatment of Alzheimer’s disease, potentially offering a new avenue for managing this condition .

Anticoagulant Properties

Lastly, these compounds are being investigated for their anticoagulant properties, which could be beneficial in preventing blood clots .

Each application represents a significant area of research that leverages the chemical properties of 3-(Piperidin-4-yl)benzoic acid to address different therapeutic needs and challenges in medicine.

Sigma-Aldrich - 3-(1-( tert- Butoxycarbonyl)piperidin-4-yl)benzoic acid RSC Publishing - Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo Springer Open - Piperidine nucleus in the field of drug discovery Sigma-Aldrich - 4-(Piperidin-4-yl)benzoic acid hydrochloride

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Piperidine derivatives, including “3-(Piperidin-4-yl)benzoic acid”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .

Mecanismo De Acción

Target of Action

It is often used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) , which are designed to degrade specific proteins within the cell.

Mode of Action

As a linker in PROTACs, it may facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This could lead to ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

Propiedades

IUPAC Name |

3-piperidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCKWGCLHGIEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654296 | |

| Record name | 3-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)benzoic acid | |

CAS RN |

766508-67-2 | |

| Record name | 3-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

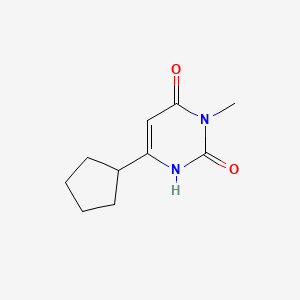

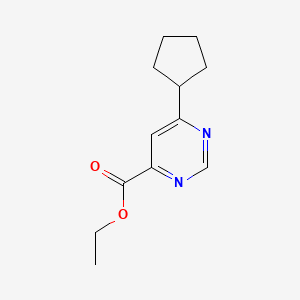

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

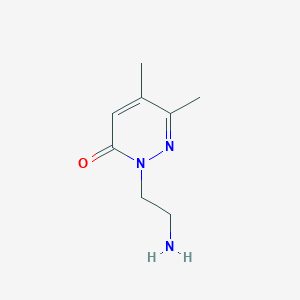

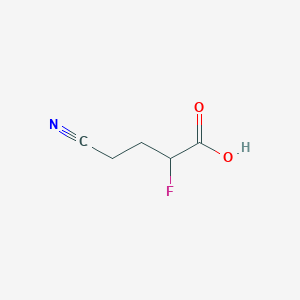

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.